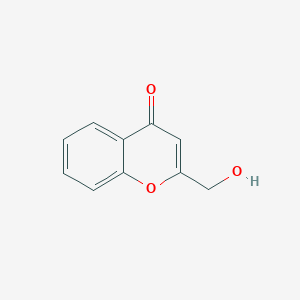

2-(hydroxymethyl)-4H-chromen-4-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

59749-54-1 |

|---|---|

Molecular Formula |

C10H8O3 |

Molecular Weight |

176.17g/mol |

IUPAC Name |

2-(hydroxymethyl)chromen-4-one |

InChI |

InChI=1S/C10H8O3/c11-6-7-5-9(12)8-3-1-2-4-10(8)13-7/h1-5,11H,6H2 |

InChI Key |

KNBXEQXDBQSZBV-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)CO |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)CO |

Origin of Product |

United States |

Biosynthetic Pathways and Regulation of Chromone Frameworks

Polyketide Pathway (Acetic Acid Pathway) as the Primary Biosynthetic Route.nih.govnih.govtib.euyoutube.com

The biosynthesis of most chromones, including the fundamental structure of 2-(hydroxymethyl)-4H-chromen-4-one, predominantly follows the polyketide pathway, also known as the acetic acid pathway. nih.govwikipedia.org This pathway utilizes the simple building block, acetyl-CoA, which is carboxylated to form malonyl-CoA. rsc.org Through a series of iterative condensation reactions, a polyketide chain is assembled, which then undergoes cyclization and aromatization to form the characteristic chromone (B188151) ring system. nih.govrsc.org

Central to the formation of many chromones is the action of a specific type of enzyme known as pentaketide (B10854585) chromone synthase (PCS). nih.govnih.gov PCS is a type III polyketide synthase (PKS) that has been identified in plants like Aloe arborescens. nih.govnih.gov This enzyme catalyzes the iterative condensation of five molecules of malonyl-CoA to generate a linear pentaketide intermediate. nih.govnih.gov The remarkable feature of PCS and other related PKS enzymes is their ability to control the length of the polyketide chain and guide its cyclization to produce specific aromatic structures. rsc.orgnih.gov The active site geometry of these enzymes plays a critical role in determining the final product. nih.gov

| Enzyme | Organism | Function | Reference |

| Pentaketide Chromone Synthase (PCS) | Aloe arborescens | Catalyzes the formation of a pentaketide chromone from five malonyl-CoA units. | nih.govnih.gov |

| Octaketide Synthase (OKS) | Aloe arborescens | A related type III PKS that produces octaketides, demonstrating the functional diversity of this enzyme family. | nih.gov |

| Chalcone Synthase (CHS) | Medicago sativa | A well-studied type III PKS that serves as a benchmark for understanding the mechanisms of PKS enzymes. | rsc.org |

The journey from simple precursors to the final chromone structure involves a series of well-defined intermediates and enzymatic transformations. The process begins with the loading of a starter molecule, often acetyl-CoA, onto the active site of the PKS. rsc.org This is followed by a sequence of decarboxylative condensation reactions with malonyl-CoA units, extending the polyketide chain. rsc.org

For the formation of a pentaketide chromone, this process is repeated four times. The resulting linear pentaketide intermediate is then subjected to a crucial cyclization reaction. This is typically a Claisen-type condensation that forms the heterocyclic pyrone ring of the chromone. nih.gov Subsequent enzymatic modifications, such as hydroxylations, methylations, and glycosylations, can then occur to generate the vast diversity of naturally occurring chromones. mdpi.com

Contribution of Other Metabolic Pathways to Chromone Diversity.mdpi.com

While the polyketide pathway provides the foundational framework for chromones, the structural diversity of these compounds is significantly enhanced by the integration of other metabolic pathways. mdpi.com For instance, intermediates from the shikimic acid pathway, which produces aromatic amino acids like phenylalanine, can be incorporated to generate more complex chromone derivatives, such as 2-(2-phenylethyl)chromones found in agarwood. mdpi.com This metabolic crosstalk allows for the creation of a wide array of chromone structures with varied biological activities.

Furthermore, post-PKS modifications play a crucial role in diversifying the chromone scaffold. Enzymes such as hydroxylases (often cytochrome P450 monooxygenases), O-methyltransferases (OMTs), and glycosyltransferases can add functional groups to the basic chromone ring, leading to a vast number of derivatives. nih.govmdpi.com

Regulatory Mechanisms Governing Chromone Biosynthesis.mdpi.commdpi.com

The production of chromones within an organism is a tightly regulated process, often induced in response to specific developmental cues or environmental stresses. mdpi.com For example, the formation of agarwood and the associated accumulation of 2-(2-phenylethyl)chromones in Aquilaria species is a defense response to wounding or microbial infection. mdpi.com

The regulation of chromone biosynthesis occurs at multiple levels. At the genetic level, the expression of PKS genes and other biosynthetic genes is controlled by transcription factors. mdpi.com These regulatory proteins can be activated or repressed by various internal and external signals. Elicitors, such as salicylic (B10762653) acid, have been shown to stimulate the accumulation of phenolic compounds, including chromones, in plants. mdpi.com This intricate regulatory network ensures that chromones are produced at the right time and in the appropriate amounts to fulfill their biological roles.

Advanced Synthetic Methodologies for 2 Hydroxymethyl 4h Chromen 4 One and Its Analogues

Strategies for the Preparation of 2-(Hydroxymethyl)-4H-chromen-4-one

The preparation of the specific compound this compound can be achieved through several strategic approaches, primarily involving the modification of pre-formed chromone (B188151) rings or the cyclization of appropriately substituted precursors.

One of the direct methods for the synthesis of this compound involves the reduction of a related chromone derivative. A common strategy is the reduction of a chromone with a substituent at the 2-position that can be converted to a hydroxymethyl group. For instance, the reduction of a 2-carboxy or 2-alkoxycarbonyl derivative of 4H-chromen-4-one can yield the desired product.

Another approach involves the reduction of a flavone (B191248) or a more complex chromone structure. nih.gov While general, this method underscores the principle of modifying an existing chromone core to achieve the target molecule. The choice of reducing agent is critical to selectively reduce the desired functional group without affecting the pyrone ring of the chromone system.

A novel approach involves an intramolecular Wittig reaction. The reaction of silyl (B83357) esters of O-acyl(aroyl)salicylic acids with (trimethylsilyl)methylenetriphenylphosphorane leads to the formation of acylphosphoranes, which then undergo intramolecular Wittig cyclization to yield 4H-chromen-4-ones in good to excellent yields (55-80%). organic-chemistry.org This method offers a simpler alternative to traditional routes that often require harsh conditions. organic-chemistry.org

Condensation and cyclization reactions represent a cornerstone in the synthesis of the chromone skeleton. These methods typically involve the reaction of a phenol (B47542) derivative with a β-keto ester or a similar three-carbon synthon.

One of the most common methods for chromone synthesis involves the acylation of an o-hydroxyacetophenone, followed by cyclization. ijmrset.com For the synthesis of this compound, this would necessitate a starting material that already contains or can be easily converted to the hydroxymethyl group.

The Baker-Venkataraman rearrangement is a classical method that proceeds through an intramolecular condensation of molecules obtained from the rearrangement of an aryl ester. ijmrset.com Similarly, the Claisen ester condensation can be employed to construct the chromone ring. ijmrset.com

More recent methods have utilized ortho-hydroxychalcones as precursors. A base-mediated annulation of ortho-hydroxychalcones with 2-bromoallyl sulfones has been developed for the synthesis of 3-sulfonyl-4H-chromenes. beilstein-journals.org This highlights the versatility of chalcones in chromone synthesis. Furthermore, condensation of 1-(2,4-dihydroxyphenyl)ethanone with N,N-dimethylformamide dimethyl acetal (B89532) can lead to heterocyclization to form an isoflavone, a related chromone derivative. researchgate.net

| Reaction Type | Starting Materials | Key Features | Reference(s) |

| Intramolecular Wittig Reaction | Silyl esters of O-acyl(aroyl)salicylic acids, (trimethylsilyl)methylenetriphenylphosphorane | Forms acylphosphorane intermediate; good to excellent yields. | organic-chemistry.org |

| Baker-Venkataraman Rearrangement | Aryl ester | Intramolecular condensation. | ijmrset.com |

| Claisen Ester Condensation | o-hydroxyacetophenone derivative | Forms the chromone ring via condensation. | ijmrset.com |

| Annulation of o-hydroxychalcones | o-hydroxychalcones, 2-bromoallyl sulfones | Base-mediated; yields 3-sulfonyl-4H-chromenes. | beilstein-journals.org |

Development of Novel and Efficient Synthetic Routes for 4H-Chromen-4-ones

The development of new synthetic routes for 4H-chromen-4-ones has been driven by the need for greater efficiency, broader substrate scope, and more environmentally friendly conditions.

Modern synthetic chemistry has introduced a variety of advanced catalytic systems for chromone synthesis. These systems offer advantages in terms of mild reaction conditions, high yields, and selectivity.

Transition Metal Catalysis: Palladium-catalyzed reactions have been particularly effective. For instance, the coupling of ortho-hydroxyaryl iodides with alkynes in the presence of carbon monoxide leads to the in-situ formation of chromones. ijmrset.com A highly efficient and selective palladium-catalyzed ligand-free cyclocarbonylation of o-iodophenols with terminal acetylenes under atmospheric CO pressure has also been reported to afford diversified chromones in very good yields. organic-chemistry.org

Organocatalysis: Organocatalysis has emerged as a powerful tool in asymmetric synthesis. Chiral polycyclic chromanones have been synthesized using organocatalytic domino annulation reactions, showcasing the potential of this approach for creating complex chromone-based structures. rsc.org

Other Catalytic Systems: A range of acid catalysts, including polyphosphoric acid (PPA), p-toluenesulfonic acid (PTSA), and triflic anhydride, have been widely used for chromone ring closure. ijmrset.comijrpc.com More recently, magnetic nano-catalysts have been employed for the synthesis of β-enaminones, which are precursors to chromones, under environmentally friendly, solvent-free conditions. researchgate.net

| Catalytic System | Reaction Type | Advantages | Reference(s) |

| Palladium | Coupling of o-hydroxyaryl iodides with alkynes and CO | In-situ formation of chromones. | ijmrset.com |

| Palladium | Cyclocarbonylation of o-iodophenols with terminal acetylenes | Ligand-free, atmospheric pressure, very good yields. | organic-chemistry.org |

| Organocatalysts | Asymmetric domino annulation | Synthesis of chiral polycyclic chromanones. | rsc.org |

| Acid Catalysts (PPA, PTSA) | Ring closure | Widely applicable. | ijmrset.comijrpc.com |

| Magnetic Nano-catalysts | Synthesis of β-enaminone precursors | Environmentally friendly, solvent-free. | researchgate.net |

In line with the principles of green chemistry, significant efforts have been made to develop sustainable methods for chromone synthesis. jddhs.com These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. jddhs.comresearchgate.net

Microwave Irradiation: Microwave-assisted synthesis has been shown to significantly accelerate reaction rates, often leading to cleaner reactions with higher yields and selectivity. ijmrset.comresearchgate.net This technique has been successfully applied to the synthesis of various chromene and chromone derivatives. researchgate.net

Aqueous Media: The use of water as a solvent is highly desirable from an environmental perspective. An efficient sequential four-component reaction of chromone carbaldehydes, Meldrum's acid, a 4-hydroxy pyrone or coumarin, and a primary alcohol has been reported to proceed in aqueous media, offering good to high yields and an easy work-up. researchgate.net

Ultrasound-Assisted Synthesis: Ultrasound irradiation is another energy-efficient technique that has been utilized for the synthesis of chromene derivatives, often resulting in excellent yields in short reaction times. researchgate.netresearchgate.net

Solvent-Free Reactions: Conducting reactions without a solvent medium can drastically reduce waste. jddhs.com The use of magnetic nano-catalysts for β-enaminone synthesis is an example of a solvent-free approach that can be applied to chromone synthesis. researchgate.net

| Green Chemistry Approach | Key Features | Advantages | Reference(s) |

| Microwave Irradiation | Accelerated reaction rates, cleaner reactions. | Higher yields, improved selectivity. | ijmrset.comresearchgate.netresearchgate.net |

| Aqueous Media | Use of water as a solvent. | Environmentally friendly, good to high yields, easy work-up. | researchgate.net |

| Ultrasound-Assisted Synthesis | Energy-efficient, short reaction times. | Excellent yields. | researchgate.netresearchgate.net |

| Solvent-Free Reactions | No solvent medium. | Drastic reduction in waste. | researchgate.netjddhs.com |

Mechanistic Insights into Chromone Ring System Formation

Understanding the reaction mechanisms involved in the formation of the chromone ring system is crucial for optimizing existing synthetic methods and developing new ones.

A plausible mechanism for the formation of 4H-chromenes involves the ring cyclization of substituted resorcinols with 2-benzylidene malononitriles. nih.gov Another common pathway is the base-catalyzed cyclization of 2'-hydroxychalcones. nih.gov In a base-mediated reaction, dehydrobromination of a precursor can produce an allenyl sulfone, which then undergoes a hetero-Michael addition with a phenoxide anion. The resulting carbanion then undergoes an intramolecular Michael addition to form the chromene ring. beilstein-journals.org

The intramolecular Wittig reaction provides a distinct mechanistic pathway. It proceeds through the formation of an acylphosphorane intermediate, which then undergoes an intramolecular cyclization on the ester carbonyl to afford the 4H-chromen-4-one. organic-chemistry.org

Palladium-catalyzed syntheses often involve the coupling of an ortho-hydroxyaryl iodide with an alkyne in the presence of carbon monoxide, leading to an ortho-hydroxyarylalkynyl ketone intermediate which then undergoes ring closure to form the chromone. ijmrset.com

These mechanistic studies provide a deeper understanding of the factors that control the regioselectivity and stereoselectivity of chromone synthesis, paving the way for the rational design of more efficient and selective synthetic routes.

Chemical Derivatization and Functionalization of the 2 Hydroxymethyl 4h Chromen 4 One Scaffold

Strategic Modifications at the Hydroxymethyl Group (C-2)

The hydroxymethyl group at the C-2 position of the 2-(hydroxymethyl)-4H-chromen-4-one scaffold is a prime site for chemical modification. Its primary alcohol functionality allows for a variety of transformations, including esterification, etherification, and replacement with other functional groups, to produce novel derivatives with potentially enhanced biological activities.

One common strategy involves the esterification of the hydroxymethyl group. This can be achieved by reacting this compound with various carboxylic acids or their activated derivatives (e.g., acid chlorides or anhydrides) under appropriate conditions. This approach allows for the introduction of a wide array of acyl groups, ranging from simple aliphatic and aromatic moieties to more complex structures. The resulting esters can exhibit altered physicochemical properties, such as lipophilicity and solubility, which can influence their pharmacokinetic and pharmacodynamic profiles.

Etherification represents another key modification strategy. The hydroxymethyl group can be converted to an ether by reaction with alkyl or aryl halides in the presence of a base. This allows for the introduction of diverse substituents, including those that can participate in specific interactions with biological targets.

Furthermore, the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, providing a gateway to a different set of derivatives. The resulting 2-formyl-4H-chromen-4-one or 4-oxo-4H-chromen-2-carboxylic acid can then be used in a variety of subsequent reactions, such as condensations, to build more complex molecular architectures.

The hydroxymethyl group can also be replaced by other functionalities. For instance, it can be converted to a halomethyl group, which can then undergo nucleophilic substitution reactions to introduce a wide range of substituents.

These strategic modifications at the C-2 hydroxymethyl group are instrumental in creating libraries of this compound derivatives for structure-activity relationship (SAR) studies, aiming to identify compounds with optimized biological profiles.

Substituent Effects and Modifications on the Chromone (B188151) Ring System (C-3, C-4, C-6, C-7, C-8)

The chromone ring system of this compound offers multiple positions for substitution, allowing for fine-tuning of the molecule's electronic and steric properties. Modifications at the C-3, C-4, C-6, C-7, and C-8 positions can significantly impact the biological activity of the resulting derivatives.

C-3 Position: The C-3 position is often targeted for the introduction of various substituents. For example, the introduction of a CN group at this position has been shown to be important for anticancer activity. frontiersin.org The synthesis of 3-substituted derivatives can be achieved through various methods, including the reaction of precursor chromones with electrophiles or through multi-component reactions.

C-4 Position: The C-4 position, bearing the carbonyl group, is crucial for the characteristic reactivity of the chromone scaffold. While direct modification of the C-4 carbonyl is less common, its presence influences the reactivity of other positions on the ring. Modifications at other positions can, in turn, affect the properties of the C-4 carbonyl. The introduction of basic aryl ethers at the C-4 position has been explored for developing estrogen receptor antagonists. frontiersin.org

C-6, C-7, and C-8 Positions: The benzene (B151609) ring of the chromone scaffold provides three positions (C-6, C-7, and C-8) for substitution. The introduction of substituents at these positions can significantly alter the electronic properties and lipophilicity of the molecule. Common substituents include halogens (chloro, bromo), methoxy (B1213986) groups, and alkyl chains. beilstein-journals.org For instance, the presence of a lipophilic functional group at the C-6 position is considered important for anticancer activity. frontiersin.org The synthesis of these substituted derivatives often starts from appropriately substituted phenols. For example, 7-methoxy derivatives can be prepared from 2-hydroxy-4-methoxyacetophenone. ijrpc.com

The following table summarizes some examples of substituted this compound derivatives and their reported findings:

| Position(s) Modified | Substituent(s) | Research Finding |

| C-3 | CN group | Important for anticancer activity. frontiersin.org |

| C-4 | Basic aryl ethers | Investigated for estrogen receptor antagonist activity. frontiersin.org |

| C-6 | Lipophilic functional group | Considered important for anticancer activity. frontiersin.org |

| C-7 | Methoxy group | Can be synthesized from 2-hydroxy-4-methoxyacetophenone. ijrpc.com |

| Aromatic Ring | Chloro, bromo, methoxy | Can be incorporated into the 4H-chromene skeleton. beilstein-journals.org |

Synthesis of Hybrid Heterocyclic Systems Incorporating the Chromone Moiety

The this compound scaffold can be utilized as a building block for the synthesis of more complex hybrid heterocyclic systems. This approach involves the fusion or linkage of the chromone moiety with other heterocyclic rings, leading to novel molecular architectures with potentially unique biological activities.

One strategy involves the reaction of the hydroxymethyl group or a derivative thereof to construct a new ring system. For instance, the hydroxymethyl group can be converted into a suitable leaving group, which can then react with a nucleophile from another heterocyclic precursor to form a fused or spirocyclic system.

Another approach involves the functionalization of the chromone ring itself, followed by cyclization reactions to build an additional heterocyclic ring. For example, a substituent introduced at the C-3 position can participate in an intramolecular cyclization to form a fused system.

The Knoevenagel condensation reaction has been employed to synthesize hybrid structures by reacting a chromone derivative with a furan-2(3H)-one. mdpi.comresearchgate.net This method allows for the creation of (E)-3-((2-oxo-5-arylfuran-3(2H)-ylidene)methyl)-4H-chromen-4-ones. mdpi.comresearchgate.net

The synthesis of hybrid systems containing furan-2-one and chromen-4-thione fragments has also been reported, leading to compounds with potential antibacterial activity. figshare.com These hybrid molecules combine the structural features of both chromones and other heterocycles, which can lead to synergistic effects and novel biological profiles. The development of such hybrid systems is a growing area of research in medicinal chemistry.

Introduction of Specific Pharmacophores for Enhanced Biological Interactions

A pharmacophore is an abstract concept representing the essential steric and electronic features that a molecule must possess to interact with a specific biological target and elicit a biological response. nih.govfiveable.me In the context of this compound, the introduction of specific pharmacophores is a key strategy to enhance its biological interactions and develop potent and selective therapeutic agents.

The 4H-chromen-4-one scaffold itself is considered a privileged structure in drug discovery due to its presence in a wide variety of pharmacologically active compounds. ijrpc.com The derivatization of this scaffold allows for the incorporation of various pharmacophoric features.

For example, the introduction of dithiocarbamate (B8719985) moieties has been explored to create chromone derivatives with antitumor activities. Certain derivatives, such as (3-chloro-4-oxo-4H-chromen-2-yl)methyl piperidine-1-carbodithioate and (6-chloro-4-oxo-4H-chromen-3-yl)methyl piperidine-1-carbodithioate, have been identified as promising candidates with high potency and a broad spectrum of activity.

Furthermore, the synthesis of hybrid compounds combining the benzopyran-4-one scaffold with isoxazoles has been investigated for antiproliferative activity. This approach aims to leverage the cytotoxic properties of benzopyran-4-ones and the anti-inflammatory effects of isoxazoles.

The strategic placement of pharmacophoric groups on the this compound scaffold can lead to compounds with improved affinity and selectivity for their biological targets. This involves considering factors such as hydrogen bond donors and acceptors, hydrophobic regions, and charged groups that can interact favorably with the active site of a protein.

Structure Activity Relationship Sar Studies of 2 Hydroxymethyl 4h Chromen 4 One Derivatives

Elucidating Key Pharmacophoric Elements for Diverse Biological Activities

The 4H-chromen-4-one core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.govnih.gov The diverse biological activities of its derivatives, including anticancer and anti-inflammatory effects, are largely dictated by the nature and position of various substituents on this core structure. nih.govnih.gov The fundamental pharmacophore of the 4H-chromen-4-one series includes the planar aromatic ring system, the pyran ring oxygen, and the carbonyl group at the 4-position, which can participate in various non-covalent interactions with biological macromolecules.

Impact of Hydrophobic and Hydrogen Bond Donor/Acceptor Groups

The biological activity of 4H-chromen-4-one derivatives is significantly influenced by the presence and nature of hydrophobic and hydrogen-bonding groups. The carbonyl group at the C4 position of the chromen-4-one core is a key hydrogen bond acceptor, and its interaction with biological targets is considered crucial for activity. acs.org The pyran ring oxygen also contributes to the electronic properties of the molecule.

The introduction of alkoxy groups, which can act as hydrogen bond acceptors, at various positions on the chromene ring can modulate the biological activity. For instance, in a series of 4H-chromenes, it was suggested that methoxy (B1213986) or ethoxy groups at the C6 position could enhance anti-cancer activity by positively interacting with hydrogen bond donors at the active site of target proteins. researchgate.net

The interplay between hydrophobic and hydrogen bonding characteristics is evident in the anti-inflammatory activity of certain 2-(2-phenylethyl)-4H-chromen-4-one derivatives. For example, compounds with methoxy and hydroxyl groups on the chromene and phenyl rings exhibited inhibitory effects on NF-κB activation in macrophages. nih.gov

Positional Effects of Substituents on Biological Potency and Selectivity

The location of substituents on the 4H-chromen-4-one scaffold is a critical determinant of both the potency and selectivity of these compounds. The C2, C3, C4, and C6/C7 positions of the chromene ring have been identified as key sites for modification to tune the biological activity.

For instance, in a series of 4-aryl-4H-chromenes studied for their apoptosis-inducing effects, the nature of the aryl group at the C4 position was found to be crucial for their activity. nih.gov Similarly, for a series of 4H-chromenes with C4-active methine groups, substitution at the C4 position with a malononitrile (B47326) group resulted in a promising lead compound for anti-cancer activity. researchgate.net Further modifications at the C2 amino group and the C6 position of this lead compound led to derivatives with enhanced potency. Specifically, a derivative with an N-phenyl group at C2 and an ethoxy group at C6 showed excellent activity against several cancer cell lines. researchgate.net

The substitution pattern on the A-ring of the chromene nucleus also plays a significant role. In a study of 2-(2-phenylethyl)-4H-chromen-4-one derivatives, the presence and position of methoxy and hydroxyl groups at C5, C6, and C7 influenced their anti-inflammatory activity. nih.gov For example, 6,7-dimethoxy-2-(2-phenylethyl)chromone and 6,7-dimethoxy-2-[2-(4'-methoxy-phenyl)ethyl]chromone were among the more potent inhibitors of NF-κB activation. nih.gov

The following table summarizes the anti-cancer activity of some 4H-chromene derivatives, illustrating the impact of substituent patterns on their potency.

| Compound ID | Substituents | Cancer Cell Line | IC50 (µg/mL) | Reference |

| 4a | 2-amino-3-cyano-4-(4-fluorophenyl) | HCT-116 | 0.8 | nih.gov |

| 4b | 2-amino-3-cyano-4-(4-chlorophenyl) | HCT-116 | 0.3 | nih.gov |

| 4c | 2-amino-3-cyano-4-(4-bromophenyl) | HCT-116 | 0.5 | nih.gov |

| 7c | 2,7-diamino-3-cyano-4-(4-chlorophenyl)benzo[h] | HCT-116 | 2.0 | nih.gov |

| Unnamed | 4H-chromen-4-one derivative from S. ovatisporus | Human colon carcinoma | 9.68 | nih.govresearchgate.net |

| Unnamed | 4H-chromen-4-one derivative from S. ovatisporus | Human prostate adenocarcinoma | 9.93 | nih.govresearchgate.net |

Quantitative Structure-Activity Relationship (QSAR) and Ligand-Based Drug Design Initiatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the biological activity of a series of compounds with their physicochemical properties, encoded by molecular descriptors. These models are valuable tools in drug discovery for predicting the activity of new compounds and for understanding the structural requirements for a specific biological effect.

Another QSAR study focused on 4H-chromen-4-one derivatives targeting breast cancer cells (MCF-7) identified electronic and topological descriptors as being crucial for activity. researchgate.net Key descriptors included MATS2e (an electronic descriptor), SCH-5 (a topological descriptor), and minaasC (an electronic descriptor), highlighting the importance of the electronic environment of the molecule for its anticancer effects. researchgate.net The predictive power of the developed QSAR models was validated through internal and external validation methods. researchgate.net

These QSAR models can guide ligand-based drug design initiatives by identifying the most influential molecular properties that need to be optimized to enhance the desired biological activity. For instance, based on the findings of these studies, new 4H-chromen-4-one derivatives can be designed with specific electronic and topological features to improve their anticancer potency.

The following table provides a summary of some QSAR models developed for 4H-chromene and related derivatives, highlighting the key descriptors and their implications for drug design.

| Compound Series | Biological Activity | QSAR Method | Key Descriptors | Implication for Drug Design | Reference |

| 4-Aryl-4H-chromenes | Apoptosis induction | GA-PLS, MLR, PCR | 2D autocorrelation descriptors, Dipole moment | Optimization of spatial features and overall polarity is crucial. | nih.gov |

| 4H-Chromen-4-one derivatives | Anticancer (MCF-7) | QSARINS, Machine Learning | MATS2e (electronic), SCH-5 (topological), minaasC (electronic) | Focus on modulating the electronic properties of the scaffold. | researchgate.net |

| 1,4-Naphthoquinone derivatives | Anticancer | QSAR | Physicochemical properties | Provides guidelines for structural modifications to develop potent anticancer agents. | nih.gov |

Conformational Analysis and its Influence on Bioactivity

The three-dimensional conformation of a molecule is a critical factor that determines its ability to bind to a biological target and elicit a biological response. Conformational analysis, often aided by computational methods like molecular docking and molecular dynamics (MD) simulations, provides insights into the preferred spatial arrangement of a molecule and its interactions with a receptor's binding site.

For 4H-chromen-4-one derivatives, the planarity of the chromene ring system, along with the rotational freedom of substituents, allows for various conformations that can influence bioactivity. Molecular docking studies have been employed to predict the binding modes of these derivatives within the active sites of target proteins. For instance, in a study of 4H-chromone-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives as potential antileukemic agents, molecular docking revealed binding energies ranging from -7.8 to -10.16 kcal/mol with the Bcr-Abl oncogene. nih.gov

Molecular dynamics simulations can further refine these binding poses and assess the stability of the ligand-protein complex over time. nih.gov Such studies can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding of the chromene derivative to its target. For example, in a study of 4H-chromene derivatives as antibacterial agents, molecular docking and per-residue interaction analysis highlighted the importance of non-bonded (steric and electrostatic) and bonded (hydrogen bonding and pi-pi stacking) interactions with the active site of the urease enzyme. dp.tech

The conformational flexibility of side chains attached to the 4H-chromen-4-one scaffold can also impact binding affinity. In a study of 4-chromanone (B43037) derivatives as opioid receptor ligands, the substitution at the R3 position with an alpha-methylstyrene (B127712) group resulted in a compound with a high docking score, indicating a favorable binding conformation within the receptor's active site. jmbfs.org

These computational approaches not only help in understanding the observed biological activities but also serve as powerful tools in the rational design of new 2-(hydroxymethyl)-4H-chromen-4-one derivatives with improved conformational and binding properties for specific therapeutic targets.

Mechanistic Investigations of Biological Activities of Chromone Derivatives

Molecular Mechanisms of Anti-inflammatory Activity

The anti-inflammatory effects of chromone (B188151) derivatives are attributed to their ability to modulate key signaling pathways and inhibit the production of pro-inflammatory mediators.

Chromone derivatives have been shown to exert their anti-inflammatory effects by interfering with critical signaling pathways, most notably the NF-κB and COX-2 pathways. The activation of transcription factors like NF-κB leads to the production of numerous pro-inflammatory cytokines and chemokines. nih.gov

Certain 2-phenyl-4H-chromen-4-one derivatives have demonstrated the ability to suppress lipopolysaccharide (LPS)-induced inflammation by inhibiting the TLR4/MAPK signaling pathway. nih.gov This inhibition, in turn, downregulates the expression of downstream targets like iNOS and COX-2. nih.gov For instance, compound 8, a novel 2-phenyl-4H-chromen-4-one derivative, was found to decrease the expression of TLR4 and its downstream signal MyD88 in a dose-dependent manner in RAW264.7 cells stimulated with LPS. nih.gov

Furthermore, a series of 2-phenyl-4H-chromen-4-one derivatives incorporating a methylsulfonyl group have been identified as potent and selective COX-2 inhibitors. nih.gov The cyclooxygenase (COX) enzyme is a key player in the arachidonic acid pathway, leading to prostaglandin (B15479496) synthesis. nih.gov While COX-1 is constitutively expressed in most tissues, COX-2 is inducible and its expression is elevated during inflammation. nih.govresearchgate.net The selective inhibition of COX-2 is a desirable therapeutic strategy to mitigate inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov Molecular docking studies have revealed that the chromene moiety serves as a suitable template for designing new COX-2 inhibitors. nih.gov

A key aspect of the anti-inflammatory action of chromone derivatives is their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO). nih.gov During inflammation, large amounts of NO are produced by inducible nitric oxide synthase (iNOS). nih.gov Overproduction of NO is implicated in the pathogenesis of various inflammatory diseases. nih.gov

In vitro studies have demonstrated that synthetic 2-phenyl-4H-chromen-4-one derivatives can effectively reduce LPS-induced NO production in RAW264.7 macrophage cells. nih.gov Among the tested compounds, a particular derivative, compound 8, exhibited strong inhibitory activity against NO release. nih.gov This inhibition of NO production is often linked to the downregulation of iNOS expression, which is a downstream effect of inhibiting inflammatory signaling pathways like NF-κB and TLR4/MAPK. nih.govnih.gov

The ability of certain chromone derivatives to suppress the expression of iNOS and subsequently reduce NO levels highlights their potential as anti-inflammatory agents. nih.govresearchgate.netresearchgate.net

Cellular and Molecular Targets in Anticancer Research

Chromone derivatives have emerged as a promising class of compounds in anticancer research, with their mechanisms of action involving the induction of programmed cell death (apoptosis), cell cycle arrest, and the inhibition of specific oncogenic pathways.

A significant mechanism through which chromone derivatives exert their anticancer effects is the induction of apoptosis and cell cycle arrest in cancer cells. nih.govresearchgate.net Apoptosis is a crucial process for eliminating damaged or cancerous cells.

Studies on 4-aryl-4H-chromenes have shown that these compounds can induce apoptosis, as evidenced by nuclear fragmentation and PARP cleavage in multiple human cell lines. researchgate.net Furthermore, these derivatives have been observed to cause cell cycle arrest at the G2/M phase, which precedes the onset of apoptosis. nih.govresearchgate.net For example, a specific 4H-chromene analog, compound 14, was found to reduce cell proliferation by arresting cells in the G2/M phase. nih.gov Similarly, certain benzo[h]chromeno[2,3-d]pyrimidine derivatives have been shown to induce cell cycle arrest in the G1 phase in human breast cancer cell lines (MCF-7). nih.gov

The induction of apoptosis by some 4H-chromene derivatives is mediated through the activation of caspases, such as caspase-3/7, which are key executioners of the apoptotic pathway. nih.gov The ability of these compounds to trigger cell cycle arrest and apoptosis even in drug-resistant cancer cell lines makes them particularly interesting for further development. researchgate.net

The anticancer activity of chromone derivatives is also linked to their ability to inhibit specific oncogenic pathways and protein targets that are crucial for cancer cell growth and survival.

Tubulin Inhibition: Several 4-aryl-4H-chromene derivatives have been identified as potent inhibitors of tubulin polymerization. nih.govresearchgate.net Tubulin is a key component of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell shape. By disrupting tubulin dynamics, these compounds can arrest cancer cells in the G2/M phase of the cell cycle and induce apoptosis. nih.gov The interaction of these chromene derivatives often occurs at the colchicine (B1669291) binding site on tubulin. nih.gov

PI3K Pathway: The phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a major intracellular signaling pathway that regulates cell proliferation, survival, and metabolism. nih.gov Hyperactivation of this pathway is a common feature in many cancers, including approximately 70% of breast tumors. nih.gov While direct inhibition of the PI3K pathway by 2-(hydroxymethyl)-4H-chromen-4-one is not extensively documented in the provided search results, the development of inhibitors targeting this pathway is a major focus in cancer therapy, particularly for hormone receptor-positive breast cancer. nih.govnih.gov

Estrogen Receptor: The estrogen receptor (ER) is a key driver in the majority of breast cancers. nih.gov There is significant crosstalk between the ER signaling pathway and the PI3K/Akt/mTOR pathway. nih.gov Activation of the PI3K pathway can lead to estrogen-independent ER transcriptional activity, promoting cell proliferation and contributing to endocrine therapy resistance. nih.gov Targeting both pathways simultaneously is a promising strategy in the treatment of ER-positive breast cancer.

Mechanistic Basis of Antimicrobial Efficacy

Certain chromone derivatives have demonstrated notable antimicrobial activity against a range of microorganisms, including bacteria and fungi. researchgate.netnih.gov The proposed mechanism for some of these compounds involves the inhibition of DNA gyrase. researchgate.net

Specifically, the 24 kDa N-terminal domain of the DNA gyrase B subunit has been identified as a molecular target for naturally occurring coumarins like novobiocin, which share a 4-hydroxycoumarin (B602359) core. researchgate.net This enzyme is responsible for unwinding the double-stranded DNA of microorganisms, a process essential for DNA replication and transcription. researchgate.net By inhibiting the ATPase activity of the B subunit, these compounds disrupt DNA supercoiling, leading to the inhibition of microbial growth. researchgate.net

Furthermore, the antimicrobial potential of chromone derivatives is influenced by the nature and position of substituents on the chromone scaffold. researchgate.net For instance, substitutions at positions 3 and 7 are often considered dominant for antimicrobial activity. researchgate.net

Interactive Data Table: Biological Activities of Selected Chromone Derivatives

| Compound Type | Biological Activity | Mechanism of Action | Target Cell Lines/Organisms |

|---|---|---|---|

| 2-phenyl-4H-chromen-4-one derivatives | Anti-inflammatory | Inhibition of TLR4/MAPK pathway, downregulation of iNOS and COX-2, reduction of NO production | RAW264.7 macrophages |

| 2-phenyl-4H-chromen-4-one derivatives with methylsulfonyl group | Anti-inflammatory | Selective COX-2 inhibition | In vitro enzyme assays |

| 4-aryl-4H-chromenes | Anticancer | Induction of apoptosis, G2/M cell cycle arrest, inhibition of tubulin polymerization | Jurkat, T47D, HCT-116, SNU398, MES-SA/DX5 |

| Benzo[h]chromeno[2,3-d]pyrimidine derivatives | Anticancer | Induction of apoptosis, G1 cell cycle arrest | MCF-7 human breast cancer cells |

| 4-hydroxy-chromene-2-one derivatives | Antimicrobial | Inhibition of DNA gyrase B subunit | Gram-positive and Gram-negative bacteria, fungi |

| 2-amino-4H-chromenes | Antimicrobial | Not specified in detail | Gram-positive bacteria (e.g., Bacillus anthracis, S. aureus) |

Enzyme Inhibition Profiles and Associated Mechanisms

Chromone derivatives have been extensively studied as inhibitors of enzymes involved in neurological processes, particularly monoamine oxidases (MAO-A and MAO-B) and acetylcholinesterase (AChE).

Monoamine Oxidase (MAO) Inhibition: MAO enzymes are responsible for the oxidative deamination of neurotransmitters like serotonin, dopamine, and norepinephrine (B1679862) frontiersin.org. Inhibition of MAO, particularly MAO-B, is a therapeutic strategy for neurodegenerative conditions such as Parkinson's disease slideshare.net. Chromone-based compounds have emerged as potent, selective, and often reversible inhibitors of MAO-B slideshare.net. The selectivity for MAO-B over MAO-A is a desirable trait to minimize side effects. The mechanism typically involves the inhibitor binding to the active site of the enzyme. Molecular modeling has shown that the chromone scaffold can form π-π interactions with key tyrosine residues within the active site of MAO-B microbenotes.com.

Acetylcholinesterase (AChE) Inhibition: AChE is a key enzyme in the cholinergic nervous system that hydrolyzes the neurotransmitter acetylcholine (B1216132) nih.gov. Inhibiting AChE increases acetylcholine levels, which is a primary treatment strategy for Alzheimer's disease nih.govnih.gov. Many chromone derivatives have demonstrated significant AChE inhibitory activity, with some showing potency in the sub-micromolar range nih.gov. Kinetic studies have revealed that these compounds can act as mixed-type inhibitors, suggesting they may bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme nih.govresearchgate.net. This dual-binding can effectively block the entry of acetylcholine to the active site and interfere with other functions of the enzyme.

Below is a table summarizing the inhibitory activities of various chromone derivatives against MAO and AChE.

| Compound/Derivative Class | Target Enzyme | Inhibition Value (IC₅₀/Kᵢ) | Inhibition Type |

| 5-hydroxy-2-methyl-chroman-4-one | MAO-A | IC₅₀ = 13.97 µM | - |

| 5-hydroxy-2-methyl-chroman-4-one | MAO-B | IC₅₀ = 3.23 µM; Kᵢ = 0.896 µM | Competitive |

| 5,7-dihydroxy-2-isopropyl-4H-chromen-4-one | MAO-A | IC₅₀ = 2.70 µM; Kᵢ = 0.94 µM | Competitive |

| 5,7-dihydroxy-2-(1-methylpropyl)-4H-chromen-4-one | MAO-B | IC₅₀ = 3.42 µM; Kᵢ = 1.89 µM | Competitive |

| Chromone 3-carboxylic acid | MAO-B | IC₅₀ = 0.048 µM | Selective |

| N-substituted α-aminophosphonates (Chromone-bearing) | AChE | IC₅₀ = 0.103 - 5.781 µM | Mixed-type |

| 2-carboxamidoalkylbenzylamines (Chromone-based) | AChE | IC₅₀ = 0.07 µM | - |

The chromone scaffold is also implicated in the inhibition of other key enzymes, such as glycosidases and tyrosinase.

Glycosidase Inhibition: Alpha-glucosidase is an enzyme that catalyzes the breakdown of carbohydrates in the intestine. Its inhibition is a therapeutic approach for managing type 2 diabetes mellitus by controlling post-prandial hyperglycemia researchgate.net. Several chromone derivatives have been identified as effective α-glucosidase inhibitors, in some cases proving more potent than the clinical drug acarbose (B1664774) researchgate.net. Chromone glycosides, naturally occurring versions of these compounds, have also been noted for their α-glucosidase inhibitory activity.

Tyrosinase Inhibition: Tyrosinase is a copper-containing enzyme that plays a critical role in melanin (B1238610) biosynthesis nih.gov. Inhibitors of this enzyme are of great interest in the cosmetic industry for skin-lightening applications and in the food industry to prevent enzymatic browning. Chromone and chromene derivatives have shown moderate to potent tyrosinase inhibitory activity nih.gov. The mechanism of inhibition is often competitive, where the inhibitor vies with the natural substrate (like L-tyrosine) for binding to the active site of the enzyme nih.gov.

The table below presents findings on the inhibition of these enzymes by chromone-related structures.

| Compound/Derivative Class | Target Enzyme | Inhibition Value (IC₅₀) | Inhibition Type |

| Penithochromones | α-Glucosidase | 268 - 1017 µM | - |

| 4H-chromene derivatives | α-Glucosidase | Potent vs. acarbose (4.90 mM) | - |

| 4H-chromene derivatives | Tyrosinase | 3.50–12.20 mM | Moderate |

| Aloesin (Chromone glycoside) | Tyrosinase | - | Inhibitor |

Receptor Binding and Modulation Studies (e.g., GPR55)

The G protein-coupled receptor 55 (GPR55) has emerged as a novel therapeutic target for a range of conditions, including chronic pain, inflammation, and cancer nih.gov. Initially identified as a putative cannabinoid receptor, GPR55's pharmacology is complex and distinct from classical cannabinoid receptors like CB1 and CB2.

Recent research has focused on developing ligands that can modulate GPR55 activity. The chromen-4-one scaffold has proven to be a valuable template for designing potent and selective GPR55 ligands nih.gov. Synthetic derivatives of chromen-4-one have been developed that exhibit a wide spectrum of activity, ranging from full agonists to partial agonists and antagonists nih.gov. The functional outcome depends heavily on the substitution patterns on the chromone ring. For instance, modifications at the C2, C6, and C8 positions, as well as the nature of the oxygen atom at the 4-position, are critical for binding and activation nih.gov. The keto function at the 4-position appears to be particularly important for GPR55 activation, likely acting as a hydrogen bond acceptor nih.gov. The development of these selective modulators is crucial for elucidating the physiological roles of GPR55 and assessing its potential as a drug target.

The table below highlights the activity of some chromen-4-one derivatives at the GPR55 receptor.

| Compound/Derivative Class | Receptor | Activity | Potency (EC₅₀/IC₅₀) |

| Chromen-4-one-2-carboxylic acid derivatives | GPR55 | Agonists, Antagonists | EC₅₀ = 0.0400 µM to IC₅₀ = 11.6 µM |

| 6-Chloro-8-(3-((5-cyclohexylpentyl)oxy)benzamido)-4-oxo-4H-chromene-2-carboxylic acid (74) | GPR55 | Agonist | EC₅₀ = 0.196 µM |

| 4-oxo-8-(3-phenethoxybenzamido)-4H-chromene-2-carboxylic acid (65) | GPR55 | Antagonist | IC₅₀ = 3.96 µM |

| Curcumin | GPR55 | Agonist | Activates receptor |

Advanced Spectroscopic and Spectrometric Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1D, 2D, specific nuclei)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. emerypharma.com By analyzing the behavior of atomic nuclei in a strong magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. emory.edu For 2-(hydroxymethyl)-4H-chromen-4-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for complete structural assignment.

1D NMR (¹H and ¹³C):

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, distinct signals are expected for the aromatic protons on the benzo ring, the vinylic proton on the pyrone ring, the methylene (B1212753) protons of the hydroxymethyl group, and the hydroxyl proton. The chemical shift (δ) of these protons, their integration (number of protons), and their splitting pattern (multiplicity) due to spin-spin coupling are key to the initial structural hypothesis.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show ten distinct signals, corresponding to each carbon atom in the molecule. The chemical shifts would differentiate between the carbonyl carbon (C4), the aromatic carbons, the vinylic carbons (C2 and C3), and the aliphatic carbon of the hydroxymethyl group. nih.gov

2D NMR: To confirm the assignments made from 1D spectra and to piece together the molecular framework, 2D NMR experiments are crucial. harvard.edu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. It would show correlations between adjacent aromatic protons and between the methylene protons and the hydroxyl proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. libretexts.org It is used to definitively assign the carbon signal for each protonated carbon by correlating the ¹H and ¹³C chemical shifts.

| Atom Position | Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity (¹H NMR) | Key HMBC Correlations |

|---|---|---|---|---|

| -CH₂- | ¹H | ~4.5 - 4.8 | d (doublet) or s (singlet) | C2, C3 |

| -OH | ¹H | Variable (broad) | t (triplet) or s (singlet) | -CH₂- |

| H-3 | ¹H | ~6.3 - 6.6 | s (singlet) | C2, C4, C4a |

| H-5 | ¹H | ~8.0 - 8.2 | dd (doublet of doublets) | C4, C6, C7, C8a |

| H-6, H-7, H-8 | ¹H | ~7.2 - 7.8 | m (multiplet) | Aromatic Carbons |

| C2 | ¹³C | ~160 - 165 | N/A | H-3, -CH₂- |

| C3 | ¹³C | ~110 - 115 | N/A | H-3, -CH₂- |

| C4 | ¹³C | ~175 - 180 | N/A | H-3, H-5 |

| -CH₂- | ¹³C | ~60 - 65 | N/A | -CH₂-, -OH |

| Aromatic/Fused Carbons | ¹³C | ~115 - 158 | N/A | Aromatic Protons |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. nih.gov It provides the exact molecular weight of a compound and, through analysis of fragmentation patterns, offers valuable clues about the molecule's structure. libretexts.org

For this compound (C₁₀H₈O₃), the exact molecular weight is 176.17 g/mol . nih.gov In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺·) would be observed at m/z = 176. This molecular ion is energetically unstable and breaks apart into smaller, charged fragments. libretexts.org The analysis of the m/z values of these fragments helps to confirm the structure. youtube.com

Key expected fragmentation pathways include:

Loss of the hydroxymethyl group: Cleavage of the C2-CH₂OH bond would result in a fragment corresponding to the loss of ·CH₂OH (31 Da), leading to a significant peak at m/z = 145.

Loss of water: Dehydration could lead to the loss of H₂O (18 Da), resulting in a peak at m/z = 158.

Retro-Diels-Alder (RDA) Reaction: Chromones are known to undergo a characteristic RDA fragmentation of the pyrone ring. This would break the ring into two components, often leading to a prominent peak corresponding to the ionized acetylene (B1199291) derivative from the C2-C3 part and a neutral ketene (B1206846) fragment from the carbonyl end.

| m/z Value | Proposed Fragment Identity | Notes |

|---|---|---|

| 176 | [C₁₀H₈O₃]⁺· (Molecular Ion) | Represents the intact ionized molecule. |

| 158 | [M - H₂O]⁺· | Loss of water from the hydroxymethyl group. |

| 147 | [M - CHO]⁺ | Loss of a formyl radical. |

| 145 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl radical. libretexts.org |

| 121 | [C₈H₅O]⁺ | Resulting from the loss of CO followed by CHO, characteristic of the benzopyrylium ion. |

| 92 | [C₆H₄O]⁺· | Fragment from RDA cleavage. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its chemical bonds to vibrate at specific frequencies. masterorganicchemistry.com It is an effective and rapid method for identifying the functional groups present in a molecule, as different types of bonds absorb IR radiation at characteristic wavenumbers. ponder.ing

The IR spectrum of this compound is expected to display several key absorption bands that confirm its structure:

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl (-OH) group of the primary alcohol. ponder.ing

C-H Stretch (Aromatic and Vinylic): Absorptions appearing just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹) correspond to the C-H stretching of the aromatic and vinylic protons. libretexts.org

C=O Stretch (Ketone): A very strong and sharp absorption band is characteristic of the carbonyl (C=O) group in the pyrone ring. For a conjugated ketone like this, the peak is expected in the range of 1630-1680 cm⁻¹.

C=C Stretch (Aromatic and Pyrone Ring): Medium to strong absorptions in the 1450-1600 cm⁻¹ region are due to the C=C bond stretching vibrations within the aromatic and pyrone rings. mdpi.com

C-O Stretch: Stretching vibrations for the C-O bonds of the alcohol and the ether linkage in the pyrone ring will appear in the fingerprint region, typically between 1050-1300 cm⁻¹. libretexts.org

| Functional Group | Vibration Type | Expected Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|---|

| -OH (Alcohol) | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Aromatic/Vinylic C-H | C-H Stretch | 3000 - 3100 | Medium |

| C=O (Ketone) | C=O Stretch | 1630 - 1680 | Strong, Sharp |

| C=C (Aromatic/Ring) | C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-O (Alcohol/Ether) | C-O Stretch | 1050 - 1300 | Medium to Strong |

X-ray Crystallography for Three-Dimensional Structural Determination

X-ray crystallography is the gold standard for determining the exact three-dimensional arrangement of atoms in a solid-state molecule. The technique involves directing X-rays onto a single, well-ordered crystal of the compound. The resulting diffraction pattern is mathematically analyzed to generate a precise 3D model of the electron density, from which atomic positions, bond lengths, and bond angles can be determined with high accuracy.

This method provides unambiguous proof of a molecule's constitution and stereochemistry. For a planar-like structure such as the chromone (B188151) core, X-ray crystallography would confirm the planarity of the fused ring system and determine the conformation of the hydroxymethyl substituent relative to the ring. While this technique is exceptionally powerful, it is contingent on the ability to grow a suitable single crystal of the compound. Although crystal structures for many related flavone (B191248) and chromone derivatives have been reported in the literature, specific crystallographic data for this compound was not found in the surveyed results. researchgate.net The analysis of related structures shows how intermolecular forces, such as hydrogen bonding from hydroxyl groups, dictate the packing of molecules in the crystal lattice. researchgate.net

Complementary Spectroscopic Techniques in Elucidating Molecular Architecture

While each spectroscopic technique provides a unique piece of the structural puzzle, their combined application ensures the most reliable and comprehensive characterization of a molecule like this compound. The elucidation of molecular architecture rarely relies on a single method; instead, it is the synergistic interpretation of data from multiple sources that provides irrefutable evidence of a proposed structure. shu.edu

For instance, the functional groups identified by IR spectroscopy (e.g., -OH, C=O) must be consistent with the chemical environments observed in the ¹H and ¹³C NMR spectra. The molecular formula determined from high-resolution mass spectrometry must match the count of protons and carbons from NMR. Furthermore, the fragmentation patterns in the mass spectrum should be explainable by the structure pieced together from 2D NMR experiments. shu.edu

In modern research, computational chemistry is increasingly used as a complementary tool. umn.edu Techniques like Density Functional Theory (DFT) can be used to predict NMR chemical shifts for a proposed structure. Comparing these computationally predicted spectra with experimental data can provide a high level of confidence in the structural assignment, especially for complex molecules or when distinguishing between similar isomers. umn.edushu.edu

Computational Chemistry and Theoretical Studies of 2 Hydroxymethyl 4h Chromen 4 One and Its Derivatives

Computational chemistry and theoretical studies have emerged as indispensable tools in modern drug discovery and development. These in silico methods provide profound insights into the behavior of molecules at an atomic level, enabling the prediction of their properties and interactions. For 2-(hydroxymethyl)-4H-chromen-4-one and its derivatives, computational approaches are instrumental in elucidating their structure-activity relationships, guiding the design of new analogs with enhanced therapeutic potential, and predicting their pharmacokinetic and pharmacodynamic profiles.

Future Perspectives and Emerging Research Avenues

Development of Multi-Target Directed Ligands Based on the Chromone (B188151) Scaffold

The traditional "one-molecule, one-target" approach to drug discovery is increasingly being replaced by the development of multi-target-directed ligands (MTDLs), which can simultaneously modulate multiple biological targets. core.ac.uk This strategy is particularly relevant for complex multifactorial diseases like Alzheimer's disease (AD) and cancer. core.ac.uknih.gov The chromone scaffold has emerged as a privileged structure for the design of MTDLs due to its versatile binding properties and synthetic accessibility. nih.govcore.ac.uk

Chromone derivatives have shown potential as MTDLs for Alzheimer's disease by targeting key pathological pathways, including the inhibition of acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and the aggregation of amyloid-β (Aβ) plaques. nih.govnih.gov For instance, certain chromone-based compounds have been designed to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, demonstrating a dual-binding characteristic. nih.gov

Table 1: Examples of Multi-Target Activity of Chromone Derivatives

| Compound/Derivative | Target(s) | Disease Context | Reference |

| Chromone derivatives | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), Amyloid-β (Aβ) aggregation | Alzheimer's Disease | nih.govnih.gov |

| Flavonoid-based compounds | AChE, Advanced glycation end products (AGEs) formation, Radical scavenging | Alzheimer's Disease | nih.gov |

| 6-(3-(Azepan-1-yl)propoxy)-4H-chromen-4-one | σ1 receptor, Acetylcholinesterase, Butyrylcholinesterase | Neurological Disorders | rsc.org |

The structural diversity of the chromone nucleus allows for extensive modifications to optimize the activity against multiple targets. cancer.gov This has led to the development of hybrid molecules that combine the chromone scaffold with other pharmacophores to enhance their therapeutic potential.

Application of Artificial Intelligence and Machine Learning in Chromone Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. nih.govbiopharmatrend.com These technologies are being applied to chromone research to analyze vast datasets, predict biological activities, and design novel compounds with desired properties. nih.govnih.gov

Key applications of AI and ML in this field include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can build predictive models that correlate the chemical structures of chromone derivatives with their biological activities. nih.gov This helps in understanding the structural requirements for a specific therapeutic effect.

Virtual Screening: AI-powered platforms can screen large libraries of virtual compounds to identify those with the highest probability of being active against a particular target. dergipark.org.tr

De Novo Drug Design: Generative AI models can design entirely new chromone-based molecules with optimized multi-target profiles. nih.gov

Predictive Polypharmacology: AI can help in designing drugs that intentionally interact with multiple targets to enhance efficacy and reduce adverse effects. nih.gov

The integration of AI is expected to significantly reduce the time and cost associated with the discovery and development of new chromone-based therapeutics. biopharmatrend.com

Sustainable and Scalable Synthetic Methodologies for Chromone Production

The development of environmentally friendly and economically viable methods for synthesizing chromone derivatives is a growing area of focus. Green chemistry principles are being applied to minimize the use of hazardous reagents and solvents, reduce waste, and improve energy efficiency. nih.gov

Recent advancements in sustainable synthesis include:

One-Pot Syntheses: These methods combine multiple reaction steps into a single procedure, reducing the need for intermediate purification and minimizing solvent usage. nih.gov

Use of Green Catalysts: Researchers are exploring the use of natural and reusable catalysts, such as lemon juice extract and nano-catalysts, to promote chemical reactions under milder conditions. researchgate.netchimicatechnoacta.ruresearchgate.net

Microwave-Assisted Synthesis: This technique can significantly shorten reaction times and improve product yields. researchgate.net

Aqueous Media Reactions: Performing reactions in water instead of organic solvents is a key aspect of green chemistry. nih.gov

These sustainable approaches not only reduce the environmental impact of chromone production but also have the potential to make these valuable compounds more accessible for research and development.

Table 2: Green Synthesis Approaches for Chromone Derivatives

| Method | Catalyst/Solvent | Key Advantages | Reference |

| One-pot condensation | Lemon juice extract | Green catalyst, short reaction time, good yield | researchgate.net |

| Multicomponent reaction | Water Extract of Lemon Fruit Shell Ash (WELFSA) | Use of agro-waste, faster reaction with microwave | researchgate.net |

| One-pot synthesis | Molecular iodine in water | Simple, efficient, good to excellent yields | nih.gov |

| Multicomponent reaction | Biogenic ZnO nanoparticles | Use of green solvent (water), catalyst recyclability | chimicatechnoacta.ru |

Exploration of Novel Biological Targets and Mechanistic Studies

While the therapeutic potential of chromones against well-established targets is significant, researchers are actively exploring new biological targets and elucidating the underlying mechanisms of action. This includes investigating their effects on a broader range of diseases and cellular pathways.

Recent studies have pointed to novel targets for chromone derivatives, including:

Protein Kinase CK2: This enzyme is implicated in various diseases, including cancer and inflammatory disorders. researchgate.net

Trypanothione Reductase: A vital enzyme in parasites responsible for tropical diseases like malaria and leishmaniasis. nih.gov

Sigma Receptors: These receptors are involved in neurological disorders, and certain chromenones have shown affinity for them. rsc.org

Mechanistic studies are also underway to understand how these compounds exert their effects at a molecular level. For example, research has investigated how 4H-chromene analogs induce apoptosis in cancer cells by interacting with tubulin. frontiersin.org A deeper understanding of these novel targets and mechanisms will open up new avenues for the therapeutic application of 2-(hydroxymethyl)-4H-chromen-4-one and related compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.